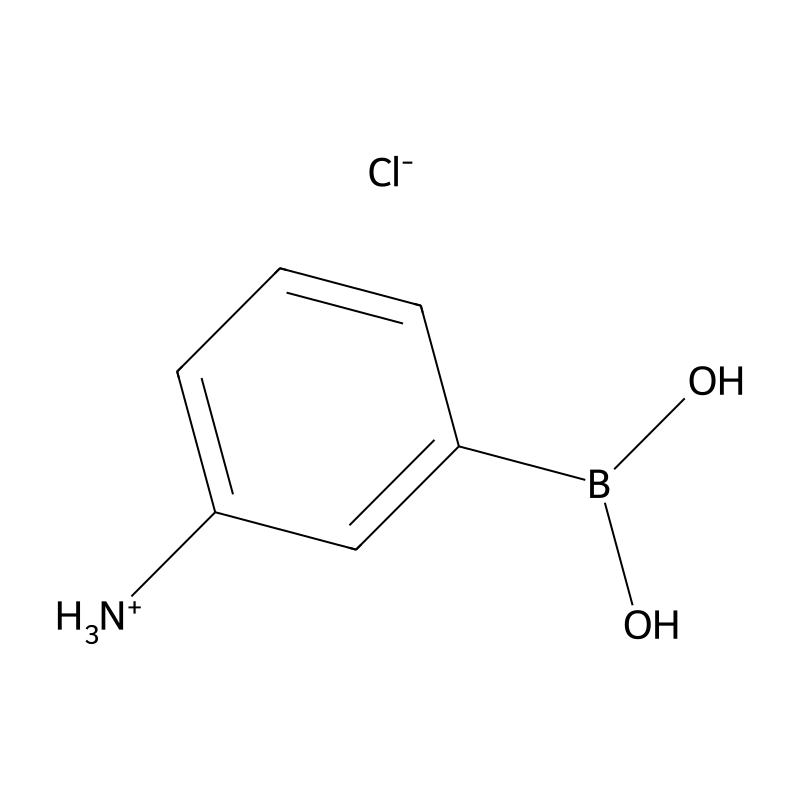

3-Aminophenylboronic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Suzuki-Miyaura Coupling Reactions

-APBA HCl is a popular reagent in Suzuki-Miyaura coupling reactions [1]. This powerful tool in organic synthesis allows the formation of carbon-carbon (C-C) bonds between an aryl or vinyl halide and the boronic acid. The reaction utilizes a palladium catalyst to achieve efficient and selective coupling. The presence of the amine group (-NH2) in 3-APBA HCl doesn't interfere with the Suzuki-Miyaura coupling, making it a valuable building block for various organic molecules [1].

[1] (3-Aminophenyl)boronic acid 98% 85006-23-1 Sigma-Aldrich:

Boronate-Functionalized Materials

-APBA HCl also finds use in the synthesis of boronate-functionalized materials [1]. The boronic acid group (B(OH)2) can be further modified to create boronate esters, which can then be incorporated into polymers. These boronate-functionalized polymers exhibit unique properties and have potential applications in areas like organic electronics and drug delivery systems [1].

Here are some additional research areas exploring the potential of 3-APBA HCl:

- Development of Sensors: The ability of 3-APBA to selectively bind with diol-containing compounds makes it a candidate for developing sensors for saccharides (sugars) and glycosylated biomolecules [2]. By immobilizing 3-APBA HCl on a metal surface, researchers can create sensors that detect these specific molecules.

[2] 3-Aminophenylboronic acid 30418-59-8 Sigma-Aldrich:

- Construction of Molecular Architectures: 3-APBA HCl can be used as a building block for constructing complex molecular structures like calixarenes and cages [2]. These macrocycles have potential applications in catalysis, drug discovery, and material science.

3-Aminophenylboronic acid hydrochloride is an organoboron compound characterized by the presence of both an amino group and a boronic acid functional group. Its molecular formula is C₆H₉BClNO₂, and it has a molecular weight of approximately 173.41 g/mol. The compound appears as a crystalline powder, typically off-white to grey in color, and has a melting point exceeding 300 °C . It is soluble in water and commonly used in various organic synthesis applications.

The mechanism of action of 3-APBA HCl depends on the specific application. Here are two key mechanisms:

Diol binding

The boronic acid group in 3-APBA HCl acts as a Lewis acid, forming reversible covalent bonds with cis-diols present in saccharides and other biomolecules. This binding event disrupts the electronic configuration of the molecule, leading to changes in fluorescence properties in sensor applications [].

Suzuki-Miyaura coupling

In this reaction, the empty p-orbital in the boron atom of 3-APBA HCl accepts electrons from a nucleophile generated from the aryl or vinyl halide. This activates the molecule for coupling with the other reaction partner facilitated by the palladium catalyst.

While detailed safety data is limited, it's generally recommended to handle 3-APBA HCl with standard laboratory precautions due to its potential:

- To cause irritation: Wear gloves, eye protection, and protective clothing when handling the compound to avoid skin and eye irritation.

- For mild toxicity: Although specific data is lacking, it's advisable to handle the compound in a well-ventilated fume hood and avoid inhalation or ingestion.

- Cross-Coupling Reactions: This compound is often utilized in Suzuki-Miyaura cross-coupling reactions, which are crucial for forming carbon-carbon bonds. It reacts with aryl halides to produce biaryl compounds, which are significant in pharmaceuticals and materials science .

- Boronic Acid Reactions: The boronic acid moiety can undergo various reactions, including the formation of boronate esters with alcohols, which are useful intermediates in organic synthesis .

- Acid-Base Reactions: The amino group can act as a weak base, allowing for interactions with acids and other electrophiles.

Research indicates that 3-Aminophenylboronic acid hydrochloride exhibits notable biological activities:

- Anticancer Properties: Studies have shown that boronic acids can inhibit proteasome activity, which is crucial for cancer cell proliferation. This compound may play a role in developing proteasome inhibitors for cancer therapy .

- Antidiabetic Effects: Some research suggests that compounds similar to 3-Aminophenylboronic acid may enhance insulin signaling pathways, indicating potential applications in diabetes management .

The synthesis of 3-Aminophenylboronic acid hydrochloride can be achieved through various methods:

- Direct Boronation: One common method involves the reaction of 3-aminophenol with boron reagents such as boron trifluoride or trimethyl borate under controlled conditions to yield the boronic acid derivative .

- Hydrochloride Formation: The hydrochloride salt can be formed by treating the free base of 3-aminophenylboronic acid with hydrochloric acid, enhancing its solubility and stability for various applications .

3-Aminophenylboronic acid hydrochloride has diverse applications across multiple fields:

- Organic Synthesis: It serves as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions .

- Pharmaceutical Development: Its potential anticancer and antidiabetic properties make it a candidate for drug development. It may be involved in synthesizing new therapeutic agents targeting specific diseases .

- Material Science: The compound can also be utilized in creating functional materials due to its ability to form stable complexes with various substrates.

Interaction studies have highlighted the compound's reactivity and potential biological interactions:

- Protein Binding: Research indicates that 3-Aminophenylboronic acid hydrochloride can bind to certain proteins, influencing their activity. This property is particularly relevant for drug design aimed at modulating protein functions .

- Enzyme Inhibition: Its ability to inhibit proteasome activity suggests that it could interact with cellular pathways involved in protein degradation, making it a focus for further studies on enzyme inhibition mechanisms .

Several compounds share structural characteristics with 3-Aminophenylboronic acid hydrochloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Aminophenylboronic Acid | Similar amine and boronic acid groups | Often used in different cross-coupling reactions |

| Phenylboronic Acid | Boronic acid without amino substitution | Lacks biological activity associated with amines |

| 3-Hydroxyphenylboronic Acid | Hydroxy group instead of amino group | Exhibits different solubility and reactivity profiles |

3-Aminophenylboronic acid hydrochloride is unique due to its specific combination of amino and boronic functionalities, which enhance its biological activity and versatility in organic synthesis compared to similar compounds.

This comprehensive overview underscores the significance of 3-Aminophenylboronic acid hydrochloride within both chemical research and practical applications across various fields.